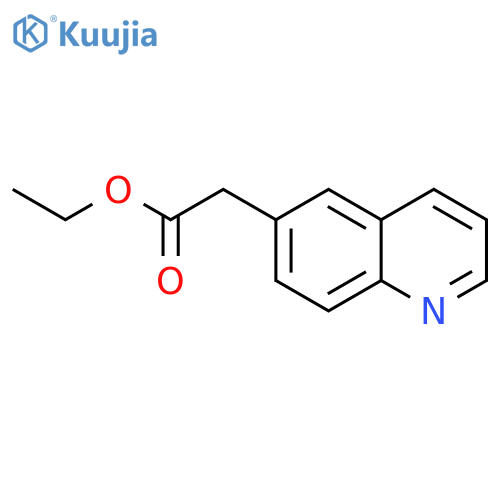Cas no 5622-38-8 (Ethyl 2-(quinolin-6-yl)acetate)

5622-38-8 structure
商品名:Ethyl 2-(quinolin-6-yl)acetate
Ethyl 2-(quinolin-6-yl)acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(quinolin-6-yl)acetate
- 6-Quinolineacetic acid ethyl ester
- ethyl 2-quinolin-6-ylacetate
- AC-24684
- SCHEMBL4701042
- AS-60290
- MFCD09953727
- Ethyl2-(quinolin-6-yl)acetate
- CS-0100883
- Ethyl (quinolin-6-yl)acetate
- DTXSID80511447
- SB70119
- 5622-38-8
- DB-072119
- AKOS016004555
-
- MDL: MFCD09953727
- インチ: InChI=1S/C13H13NO2/c1-2-16-13(15)9-10-5-6-12-11(8-10)4-3-7-14-12/h3-8H,2,9H2,1H3
- InChIKey: GPBLWJQFTVDYFO-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CC1=CC2=C(C=C1)N=CC=C2
計算された属性
- せいみつぶんしりょう: 215.09469
- どういたいしつりょう: 215.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 39.2Ų
じっけんとくせい
- 密度みつど: 1.156
- ゆうかいてん: 26-27 ºC
- ふってん: 341 ºC
- フラッシュポイント: 160 ºC
- 屈折率: 1.5765
- PSA: 39.19
Ethyl 2-(quinolin-6-yl)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJZHC047-100MG |
ethyl 2-(quinolin-6-yl)acetate |
5622-38-8 | 95% | 100MG |
¥ 1,135.00 | 2023-04-13 | |
| eNovation Chemicals LLC | D959808-1g |
ETHYL 2-(QUINOLIN-6-YL)ACETATE |
5622-38-8 | 95% | 1g |
$815 | 2024-06-06 | |
| Chemenu | CM144797-1g |
Ethyl 2-(quinolin-6-yl)acetate |
5622-38-8 | 95% | 1g |
$430 | 2021-08-05 | |
| Alichem | A189006127-250mg |
Ethyl 2-(quinolin-6-yl)acetate |
5622-38-8 | 95% | 250mg |
$281.16 | 2023-09-01 | |
| A2B Chem LLC | AG30431-1mg |
Ethyl 2-(quinolin-6-yl)acetate |
5622-38-8 | 97 | 1mg |
$73.00 | 2024-04-19 | |
| A2B Chem LLC | AG30431-1g |
Ethyl 2-(quinolin-6-yl)acetate |
5622-38-8 | 97% | 1g |
$760.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171523-250mg |
Ethyl 2-(quinolin-6-yl)acetate |
5622-38-8 | 95+% | 250mg |
¥2400.00 | 2024-05-08 | |
| A2B Chem LLC | AG30431-2mg |
Ethyl 2-(quinolin-6-yl)acetate |
5622-38-8 | 97 | 2mg |
$86.00 | 2024-04-19 | |
| A2B Chem LLC | AG30431-3mg |
Ethyl 2-(quinolin-6-yl)acetate |
5622-38-8 | 97 | 3mg |
$105.00 | 2024-04-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJZHC047-250mg |
ethyl 2-(quinolin-6-yl)acetate |
5622-38-8 | 95% | 250mg |
¥1820.0 | 2024-04-18 |
Ethyl 2-(quinolin-6-yl)acetate 関連文献
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
5622-38-8 (Ethyl 2-(quinolin-6-yl)acetate) 関連製品
- 4789-81-5(Ethyl 2-(quinolin-4-yl)acetate)
- 33054-18-1(Ethyl 2-(quinolin-3-yl)acetate)
- 5622-36-6(methyl 2-(quinolin-6-yl)acetate)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 624-75-9(Iodoacetonitrile)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:5622-38-8)Ethyl 2-(quinolin-6-yl)acetate

清らかである:99%/99%/99%/99%
はかる:250.0mg/500.0mg/1.0g/5.0g
価格 ($):228.0/379.0/569.0/1706.0